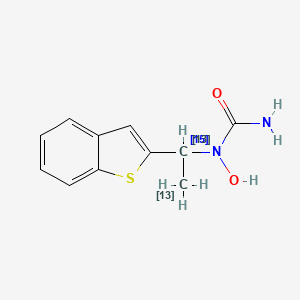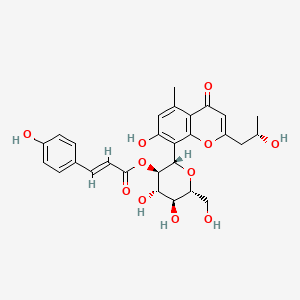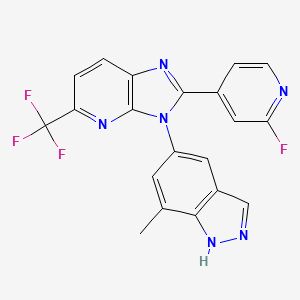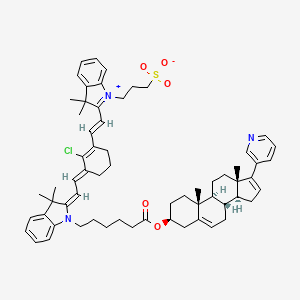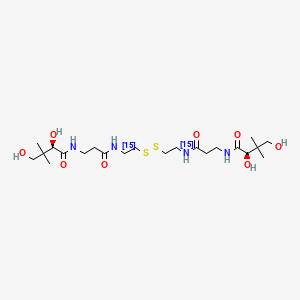
Acetoevernone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetoevernone, also known as acetophenone, is an organic compound with the formula C₆H₅C(O)CH₃. It is the simplest aromatic ketone and appears as a colorless, viscous liquid. This compound is widely used as a precursor to various resins and fragrances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetoevernone can be synthesized through several methods. One common method is the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of aluminum chloride . The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COCH}_3 + \text{HCl} ]
Another method involves the oxidation of ethylbenzene using molecular oxygen in the presence of a catalyst containing cobalt, manganese, and bromine .
Industrial Production Methods
Industrially, this compound is produced as a byproduct of the cumene process, which is primarily used for the synthesis of phenol and acetone . In this process, isopropylbenzene hydroperoxide undergoes a rearrangement to form this compound and methanol.
Analyse Chemischer Reaktionen
Types of Reactions
Acetoevernone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzoic acid using strong oxidizing agents.
Reduction: It can be reduced to 1-phenylethanol using reducing agents like sodium borohydride.
Substitution: This compound can undergo α-bromination in the presence of bromine and a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Benzoic acid.
Reduction: 1-Phenylethanol.
Substitution: α-Bromoacetophenone.
Wissenschaftliche Forschungsanwendungen
Acetoevernone is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of acetoevernone involves its interaction with specific molecular targets. For instance, it can increase the photosensitizing activities of certain compounds like porfimer sodium . Additionally, this compound can alter the permeability of cell membranes, affecting the growth of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylethanol: A reduction product of acetoevernone.
Benzaldehyde: An oxidation product of toluene, similar in structure to this compound.
Benzyl alcohol: Another aromatic compound with similar applications.
Uniqueness
This compound is unique due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to act as a precursor for numerous compounds makes it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-(2-hydroxy-4-methoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(13-3)5-9(12)10(6)7(2)11/h4-5,12H,1-3H3 |
InChI-Schlüssel |
WJBBJTQRZGMBEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)
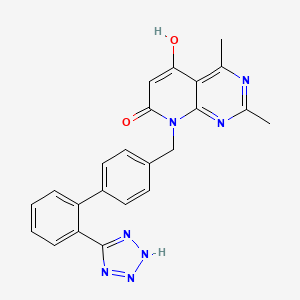
![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)
